molecular formula C9H11ClFNO2 B2892033 3-(4-Aminophenyl)-2-fluoropropanoic acid;hydrochloride CAS No. 2460756-06-1

3-(4-Aminophenyl)-2-fluoropropanoic acid;hydrochloride

Cat. No. B2892033
CAS RN: 2460756-06-1
M. Wt: 219.64
InChI Key: BRWMTNYFIJMBMC-UHFFFAOYSA-N
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Description

This compound is a derivative of aminophenylpropanoic acid, which is a type of amino acid. The presence of the fluorine atom and the amine group could potentially give this compound unique properties, but without specific studies or data, it’s hard to say for sure .


Molecular Structure Analysis

The molecular structure of this compound would consist of a phenyl (benzene) ring substituted with an amino group at the 4-position, and a 2-fluoropropanoic acid group attached to the phenyl ring .


Chemical Reactions Analysis

As an amino acid derivative, this compound could potentially participate in reactions typical of both amines and carboxylic acids. The presence of the fluorine atom could also influence its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of the fluorine atom and the amine group. For example, it might have different solubility and stability properties compared to non-fluorinated aminophenylpropanoic acids .

Scientific Research Applications

Acid Catalysis in Histochemical Reactions

Hydrochloric acid, a component of the compound , is shown to catalyze the formation of fluorophores in histochemical reactions involving gaseous formaldehyde and phenylethylamines or indolylethylamines. This enhances the fluorescence yield significantly, providing a highly sensitive method for histochemical demonstration of certain amines and amino acids (Björklund & Stenevi, 1970).

Synthesis and Configuration Analysis

The synthesis of related compounds, such as 2-(α-hydroxy)aryl acrylate esters, and their enantiomers, is crucial for understanding the chemical properties and potential applications of similar compounds. These processes include various synthesis techniques and analytical methods for establishing the absolute configuration of these molecules (Drewes et al., 1992).

Drug-Like Screening Library Creation

The use of related compounds, like 3-chloro-4-hydroxyphenylacetic acid, in the generation of drug-like screening libraries showcases the application in drug discovery and pharmaceutical research. This involves creating a series of compounds and evaluating them for their biological activities, such as cytotoxicity and antiparasitic activity (Kumar et al., 2015).

Enantioselective Synthesis in Pharmaceutical Chemistry

The enantioselective synthesis of amino acid derivatives, such as 3-aminopropanoic acid derivatives, is crucial in the development of pharmaceuticals. This involves complex chemical processes to create specific enantiomers of these compounds (Arvanitis et al., 1998).

Immunology and Drug Synthesis

The synthesis of 2-substituted 2-aminopropane-1,3-diols and their potential as immunosuppressive drugs represents another application. Such compounds are important in the field of organ transplantation and immune system modulation (Kiuchi et al., 2000).

Corrosion Inhibition in Material Science

Compounds like 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole show potential as corrosion inhibitors in acidic environments. This application is significant in the field of material science and engineering (Bentiss et al., 2009).

Chemical Sensing and Analytical Chemistry

The genetic incorporation of fluorescent amino acids, like 3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid, into proteins in yeast provides a tool for probing protein structure and interactions, highlighting its application in biochemical and analytical research (Lee et al., 2009).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact properties and how it’s handled. As with any chemical, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

3-(4-aminophenyl)-2-fluoropropanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2.ClH/c10-8(9(12)13)5-6-1-3-7(11)4-2-6;/h1-4,8H,5,11H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRWMTNYFIJMBMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Aminophenyl)-2-fluoropropanoic acid;hydrochloride

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